molecular formula C19H16N2O2S B12007360 4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline

4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline

Cat. No.: B12007360
M. Wt: 336.4 g/mol
InChI Key: DIKDAECHMPHKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline is an organic compound with the molecular formula C19H16N2O2S . This compound is characterized by the presence of an aniline group, a sulfonyl group, and a phenylmethylidene group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline typically involves the reaction of 4-aminobenzenesulfonyl chloride with benzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylmethylidene group can interact with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar compounds to 4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

4-[4-(benzylideneamino)phenyl]sulfonylaniline

InChI

InChI=1S/C19H16N2O2S/c20-16-6-10-18(11-7-16)24(22,23)19-12-8-17(9-13-19)21-14-15-4-2-1-3-5-15/h1-14H,20H2

InChI Key

DIKDAECHMPHKIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.